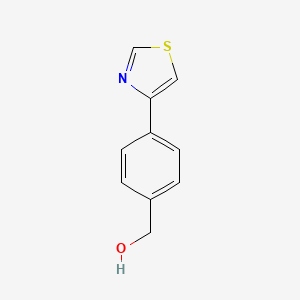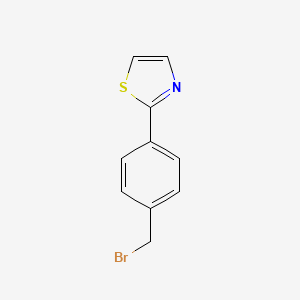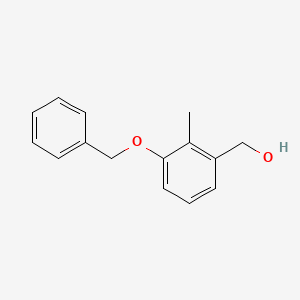
(3-Benzyloxy-2-methyl-phenyl)-methanol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Photochemical and Thermal Reactions
(3-Benzyloxy-2-methyl-phenyl)-methanol exhibits varied behavior in photochemical and thermal reactions. For instance, its reactions in methanol under different conditions demonstrate distinct stereoselectivities and product formations. This chemical shows promise in the exploration of reaction mechanisms and stereoselectivity in organic synthesis, as illustrated in the study of addition products in methanol (Somei et al., 1977).
2. Organic Synthesis and Energy Technologies
Methanol, a key component in reactions involving (3-Benzyloxy-2-methyl-phenyl)-methanol, is identified as a crucial hydrogen source and C1 synthon in chemical synthesis and energy technologies. The versatility of methanol in organic synthesis is highlighted, with particular focus on its role as a C1 synthon and H2 source for various reactions, including selective N-methylation of amines (Sarki et al., 2021).
3. Polymer Solar Cells Efficiency
In the field of renewable energy, specifically solar cells, (3-Benzyloxy-2-methyl-phenyl)-methanol plays a role in enhancing the efficiency of polymer solar cells. Methanol treatment of solar cells containing specific organic compounds leads to significant improvements in voltage, charge transport, and overall efficiency (Zhou et al., 2013).
4. Catalysis and Green Chemistry
The substance is involved in catalytic processes and green chemistry applications. For example, in gold(I)-catalyzed reactions, it acts as an alcohol component in the hydroalkoxylation of allenes, demonstrating its potential in selective and environmentally friendly synthetic methods (Zhang & Widenhoefer, 2008).
5. High-Performance Liquid Chromatography
In analytical chemistry, particularly in high-performance liquid chromatography (HPLC), derivatives of (3-Benzyloxy-2-methyl-phenyl)-methanol are used as sensitive fluorescence derivatization reagents for alcohols. This application is crucial for the sensitive and accurate detection of various alcohols in complex mixtures (Yamaguchi et al., 1987).
6. Hydrogenolysis and Green Reaction Media
(3-Benzyloxy-2-methyl-phenyl)-methanol is also significant in the field of green chemistry, specifically in hydrogenolysis reactions using CO2-expanded methanol and compressed CO2/water as green reaction media. This demonstrates its role in sustainable chemical processes (Lin et al., 2013).
Safety And Hazards
Propiedades
IUPAC Name |
(2-methyl-3-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-12-14(10-16)8-5-9-15(12)17-11-13-6-3-2-4-7-13/h2-9,16H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPOUEPIDNNKTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1OCC2=CC=CC=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Benzyloxy-2-methyl-phenyl)-methanol | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

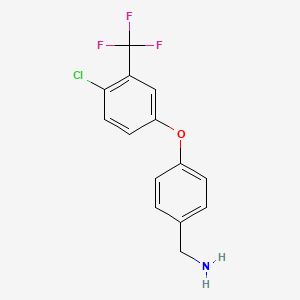
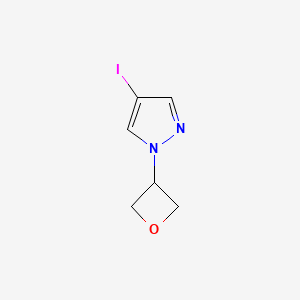
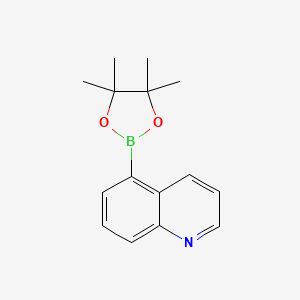
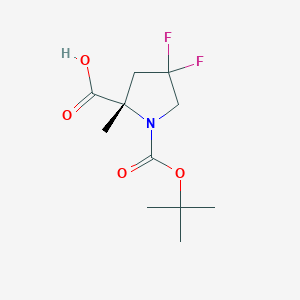
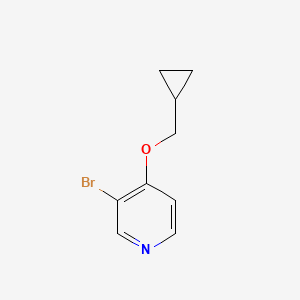
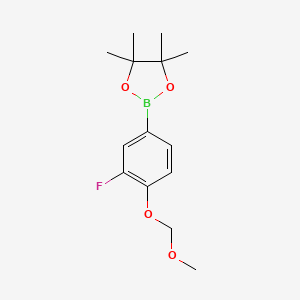
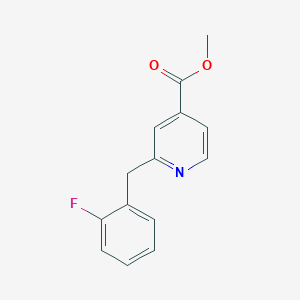
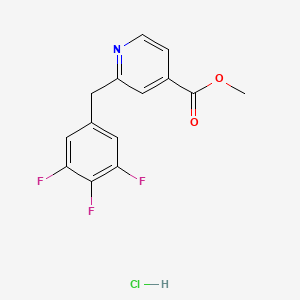
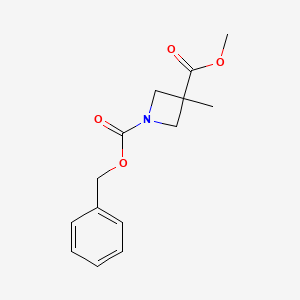
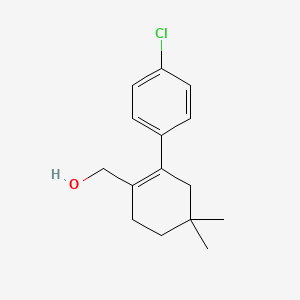

![2-[[4-(Cyclopropylmethoxy)benzoyl]amino]acetic acid](/img/structure/B1400532.png)
